molecular formula C28H30N2O3 B601929 2-[1-[2-(3-Hydroxy-2,3-dihydro-1-benzofuran-5-yl)ethyl]pyrrolidin-3-yl]-2,2-diphenylacetamide CAS No. 1285875-62-8

2-[1-[2-(3-Hydroxy-2,3-dihydro-1-benzofuran-5-yl)ethyl]pyrrolidin-3-yl]-2,2-diphenylacetamide

Cat. No.: B601929
CAS No.: 1285875-62-8
M. Wt: 442.5 g/mol
InChI Key: MQEQBFMESJKUBQ-UHFFFAOYSA-N
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Description

Benzofuran is a heterocyclic compound that consists of fused benzene and furan rings . It’s found in various natural products and synthetic compounds with a wide range of biological and pharmacological applications . Pyrrolidine is a five-membered ring with four carbon atoms and one nitrogen atom .


Molecular Structure Analysis

The molecular structure of your compound would include a benzofuran ring attached to a pyrrolidine ring via an ethyl chain, with two phenyl groups and an acetamide group attached to the pyrrolidine ring .


Chemical Reactions Analysis

The chemical reactions of your compound would depend on the functional groups present in the molecule. Benzofuran derivatives have been shown to exhibit various biological activities, which could be modified by chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of your compound would depend on its specific structure. For example, compounds with methylation of the hydroxyl group have reduced solubility and decreased antimicrobial abilities .

Scientific Research Applications

Structural Characterization and Impurity Analysis

  • Identification and Characterization of Impurities : In the context of pharmaceutical research, the chemical has been used for the identification and characterization of process impurities and stress degradants in darifenacin hydrobromide. High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS/MS) have been utilized for this purpose, indicating its significance in quality control and drug stability studies (Thomas et al., 2012).

Pharmacological and Biological Studies

  • Anti-Hypertensive Activity : Research has explored its derivatives for cardiovascular activity, especially in antihypertensive applications. A study found that compounds related to this chemical displayed notable antihypertensive activity in animal models, suggesting potential therapeutic applications (Davis et al., 1983).
  • Anti-HIV, Anticancer, and Antimicrobial Potential : Novel benzofuran derivatives of this compound have been synthesized and evaluated for their in vitro anti-HIV, anticancer, antibacterial, and antifungal activities. Some of these compounds showed significant reduction in viral cytopathic effect, indicating their potential as therapeutic agents (Rida et al., 2006).
  • Structural Analysis in Medicinal Chemistry : The compound's structure has been analyzed in studies, such as in the case of darifenacin hydrobromide, where the molecular conformation and crystal packing were detailed, contributing to the understanding of its pharmacological characteristics (Selvanayagam et al., 2009).

Chemical Synthesis and Material Science

  • Synthesis of Novel Compounds : Research has focused on the synthesis of new compounds using this chemical as a starting point or a derivative. For example, studies have synthesized neolignans with potential pharmacological properties (Chen et al., 2010).
  • Development of Antidiabetic and Hypolipidemic Agents : The compound's derivatives have been used to develop new antidiabetic and hypolipidemic agents, showcasing its versatility in drug development (Reddy et al., 1999).

Mechanism of Action

The mechanism of action would depend on the specific biological or pharmacological activity of your compound. For example, some benzofuran derivatives have antimicrobial activity .

Future Directions

The future directions in the research of your compound could include exploring its potential biological activities and developing new synthetic routes. Benzofuran and pyrrolidine derivatives are areas of active research due to their wide range of biological and pharmacological applications .

Properties

IUPAC Name

2-[1-[2-(3-hydroxy-2,3-dihydro-1-benzofuran-5-yl)ethyl]pyrrolidin-3-yl]-2,2-diphenylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H30N2O3/c29-27(32)28(21-7-3-1-4-8-21,22-9-5-2-6-10-22)23-14-16-30(18-23)15-13-20-11-12-26-24(17-20)25(31)19-33-26/h1-12,17,23,25,31H,13-16,18-19H2,(H2,29,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQEQBFMESJKUBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)N)CCC4=CC5=C(C=C4)OCC5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H30N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70857720
Record name 2-{1-[2-(3-Hydroxy-2,3-dihydro-1-benzofuran-5-yl)ethyl]pyrrolidin-3-yl}-2,2-diphenylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70857720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

442.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1285875-62-8
Record name 2-{1-[2-(3-Hydroxy-2,3-dihydro-1-benzofuran-5-yl)ethyl]pyrrolidin-3-yl}-2,2-diphenylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70857720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[1-[2-(3-Hydroxy-2,3-dihydro-1-benzofuran-5-yl)ethyl]pyrrolidin-3-yl]-2,2-diphenylacetamide
Reactant of Route 2
Reactant of Route 2
2-[1-[2-(3-Hydroxy-2,3-dihydro-1-benzofuran-5-yl)ethyl]pyrrolidin-3-yl]-2,2-diphenylacetamide
Reactant of Route 3
2-[1-[2-(3-Hydroxy-2,3-dihydro-1-benzofuran-5-yl)ethyl]pyrrolidin-3-yl]-2,2-diphenylacetamide
Reactant of Route 4
2-[1-[2-(3-Hydroxy-2,3-dihydro-1-benzofuran-5-yl)ethyl]pyrrolidin-3-yl]-2,2-diphenylacetamide
Reactant of Route 5
2-[1-[2-(3-Hydroxy-2,3-dihydro-1-benzofuran-5-yl)ethyl]pyrrolidin-3-yl]-2,2-diphenylacetamide
Reactant of Route 6
2-[1-[2-(3-Hydroxy-2,3-dihydro-1-benzofuran-5-yl)ethyl]pyrrolidin-3-yl]-2,2-diphenylacetamide

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